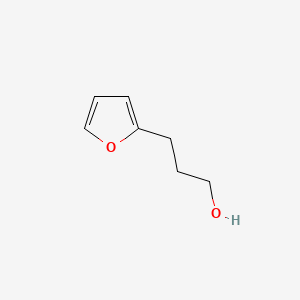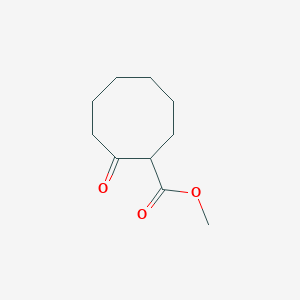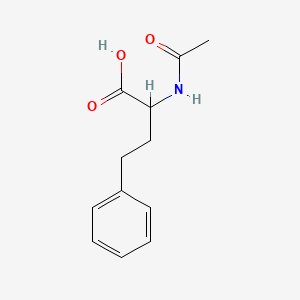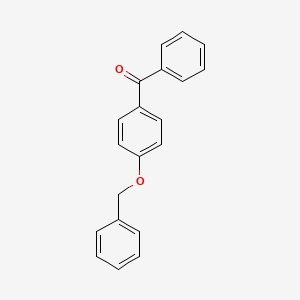
4-Benciloxibenzofenona
Descripción general
Descripción
4-Benzyloxybenzophenone, also known as 4-(benzyloxy)phenylmethanone, is an organic compound with the molecular formula C20H16O2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a benzyloxy group. This compound is known for its applications in organic synthesis and its potential biological activities .
Aplicaciones Científicas De Investigación
4-Benzyloxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Análisis Bioquímico
Biochemical Properties
4-Benzyloxybenzophenone plays a significant role in biochemical reactions, particularly in the formation of triphenylbutene isomers when it reacts with propiophenone in the presence of a novel titanium reagent . These isomers exhibit uterotropic activity, indicating potential interactions with estrogen receptors. The compound interacts with enzymes and proteins involved in these reactions, although specific enzymes and proteins have not been extensively documented.
Cellular Effects
4-Benzyloxybenzophenone has been observed to influence cellular processes, particularly in the context of its estrogenic activity. The compound can affect cell signaling pathways related to estrogen receptors, potentially altering gene expression and cellular metabolism . These effects can vary depending on the concentration and exposure duration, highlighting the importance of understanding its cellular impact.
Molecular Mechanism
The molecular mechanism of 4-Benzyloxybenzophenone involves its interaction with estrogen receptors, leading to the formation of triphenylbutene isomers . This interaction can result in the activation or inhibition of specific genes, depending on the cellular context. The compound’s ability to bind to estrogen receptors suggests a potential role in modulating hormonal pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxybenzophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although specific data on its temporal effects are limited .
Dosage Effects in Animal Models
The effects of 4-Benzyloxybenzophenone in animal models can vary with different dosages. Higher doses may lead to toxic or adverse effects, while lower doses might exhibit therapeutic potential. Understanding the threshold effects and safe dosage ranges is essential for its application in biomedical research .
Metabolic Pathways
4-Benzyloxybenzophenone is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, although detailed pathways have not been extensively studied .
Transport and Distribution
The transport and distribution of 4-Benzyloxybenzophenone within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
4-Benzyloxybenzophenone’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization is crucial for elucidating its role in cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Benzyloxybenzophenone can be synthesized through various methods. One common method involves the reaction of benzophenone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Benzophenone+Benzyl ChlorideK2CO3,DMF,Heat4-Benzyloxybenzophenone
Industrial Production Methods: In industrial settings, the production of 4-benzyloxybenzophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
Mecanismo De Acción
The mechanism of action of 4-benzyloxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific pathways, depending on the context. For example, it has been shown to interact with estrogen receptors, potentially influencing hormonal pathways .
Comparación Con Compuestos Similares
Benzophenone: The parent compound, lacking the benzyloxy group.
4-Hydroxybenzophenone: A hydroxyl group replaces the benzyloxy group.
4-Methoxybenzophenone: A methoxy group replaces the benzyloxy group.
Uniqueness: 4-Benzyloxybenzophenone is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
phenyl-(4-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPNTBQOLRXPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332485 | |
| Record name | 4-Benzyloxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-41-2 | |
| Record name | 4-Benzyloxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 4-Benzyloxybenzophenone?
A1: 4-Benzyloxybenzophenone can be synthesized in a two-step process. The first step involves reacting resorcinol with trichlorotoluene to produce 2,4-dihydroxybenzophenone. This reaction utilizes hexadecyl trimethyl ammonium bromide as a phase transfer catalyst. [] The second step involves reacting 2,4-dihydroxybenzophenone with benzyl chloride to yield the final product, 4-Benzyloxybenzophenone. []
Q2: How is the chemical structure of 4-Benzyloxybenzophenone and its intermediates confirmed?
A2: The chemical structures of both the intermediate compound, 2,4-dihydroxybenzophenone, and the final product, 4-Benzyloxybenzophenone, are verified through multiple analytical techniques. These include infrared spectroscopy (IR), elemental analysis, and proton nuclear magnetic resonance spectroscopy (¹H-NMR). []
Q3: What is the biological activity of a derivative of 4-Benzyloxybenzophenone?
A3: While the provided research doesn't directly investigate the biological activity of 4-Benzyloxybenzophenone, a related compound, 1-Benzyloxy-4-(1,2-diphenylbut-1-enyl)benzene, synthesized through the reductive condensation of 4-Benzyloxybenzophenone and propiophenone, was found to possess estrogenic activity. [, ] This suggests potential biological relevance for this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
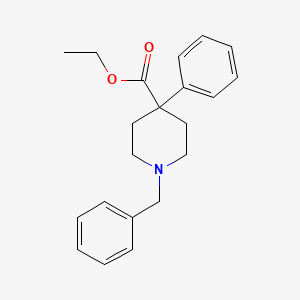
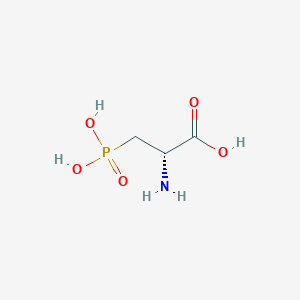
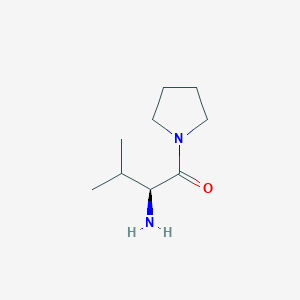
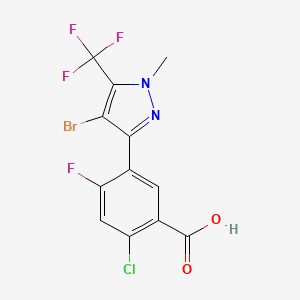
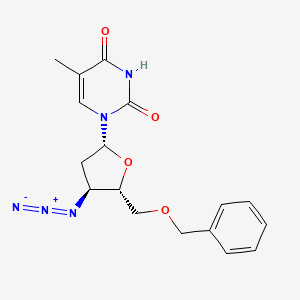
![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)
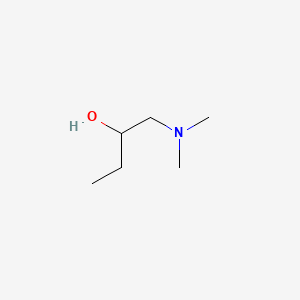
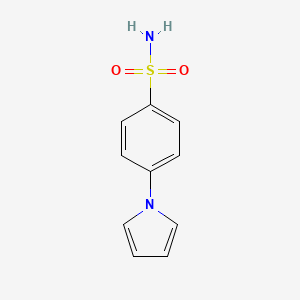
![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

